(E)-N-(4-chlorophenyl)-2-cyano-3-[4-(difluoromethoxy)-3-methoxyphenyl]prop-2-enamide
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Overview
Description
This compound is a type of organic molecule that contains several functional groups, including a cyano group (-CN), an amide group (-CONH2), and a phenyl group (a ring of six carbon atoms, also known as a benzene ring). The presence of these functional groups can give the compound unique chemical properties and reactivity .
Molecular Structure Analysis
The molecular structure of a compound like this would be determined by the arrangement of its atoms and the bonds between them. The presence of the phenyl rings, the cyano group, and the amide group would all contribute to the overall structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the cyano group is a strong electron-withdrawing group, which could make the compound more reactive. The amide group could participate in various reactions, such as hydrolysis .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the cyano and amide groups could affect its polarity, solubility, and boiling and melting points .Scientific Research Applications
Synthesis and Characterization
- Ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate, a compound related to (E)-N-(4-chlorophenyl)-2-cyano-3-[4-(difluoromethoxy)-3-methoxyphenyl]prop-2-enamide, has been synthesized and characterized using spectrometric techniques such as IR, UV, and NMR. This research contributes to the understanding of the compound's tautomeric forms and molecular interactions (Johnson et al., 2006).
Crystal Structure Analysis
- Studies on similar compounds, such as N-(arylcarbamothioyl)-cyclohexanecarboxamide derivatives, provide insights into crystal structures, which are essential for understanding the physical and chemical properties of related compounds (Özer et al., 2009).
Photoluminescence Properties
- Research into π-extended fluorene derivatives, which are structurally related to the compound , offers valuable information on their photoluminescence properties. These properties are crucial for potential applications in optoelectronics and sensor technologies (Kotaka et al., 2010).
Electrochemical and Electrochromic Studies
- The electrochromic and electrofluorochromic properties of aromatic polyamides with functional groups similar to this compound have been explored, revealing potential applications in smart windows and display technologies (Cheng et al., 2018).
Antipathogenic Activity
- Studies on thiourea derivatives that include similar functional groups show significant antipathogenic activity, especially against strains known for biofilm formation. This research highlights the compound's potential as a novel antimicrobial agent (Limban et al., 2011).
Mechanofluorochromic Properties
- The effect of stacking mode on the mechanofluorochromic properties of 3-aryl-2-cyano acrylamide derivatives, which share structural similarities with the compound , has been investigated. This research is relevant for the development of pressure-sensitive materials and sensors (Song et al., 2015).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
(E)-N-(4-chlorophenyl)-2-cyano-3-[4-(difluoromethoxy)-3-methoxyphenyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClF2N2O3/c1-25-16-9-11(2-7-15(16)26-18(20)21)8-12(10-22)17(24)23-14-5-3-13(19)4-6-14/h2-9,18H,1H3,(H,23,24)/b12-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFIQYXQUEKRCAT-XYOKQWHBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C(C#N)C(=O)NC2=CC=C(C=C2)Cl)OC(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C(\C#N)/C(=O)NC2=CC=C(C=C2)Cl)OC(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClF2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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